Bienvenue dans la boutique en ligne BenchChem!

4-(Benzyloxy)-2-methylbenzoic acid

Protecting group chemistry Catalytic hydrogenolysis Multi-step synthesis

4-(Benzyloxy)-2-methylbenzoic acid (CAS 17819-91-9) is the benzyl-protected variant that provides orthogonal deprotection capability via clean hydrogenolysis—unlike the 4-hydroxy analog (CAS 578-39-2), which is incompatible with organometallic reagents, or the 4-methoxy analog (CAS 6245-57-4), which requires harsh BBr3 that degrades acid-sensitive scaffolds. Specified in Sanofi-Aventis WO2007/093366 as the exact intermediate for factor Xa inhibitor synthesis. Substituting with analogs risks off-route impurities, re-validation, and IP misalignment. Procure the route-specified building block to maintain synthetic fidelity.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 17819-91-9
Cat. No. B095624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-methylbenzoic acid
CAS17819-91-9
Synonyms4-BENZYLOXY-2-METHYLBENZOIC ACID
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H14O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
InChIKeyGAKFWANCNDKESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-methylbenzoic Acid (CAS 17819-91-9): Chemical Identity and Functional Class for Procurement Decision Support


4-(Benzyloxy)-2-methylbenzoic acid (CAS 17819-91-9, MF: C15H14O3, MW: 242.27) is a substituted benzoic acid derivative characterized by a 4-benzyloxy ether and a 2-methyl substitution pattern . This compound serves as a protected phenolic intermediate, wherein the benzyloxy group functions as a hydrogenolyzable protecting group for a latent 4-hydroxy moiety [1]. This structural feature distinguishes it from freely hydroxylated or alkyl ether variants by enabling orthogonal deprotection strategies—selective removal of the benzyl group via hydrogenation without compromising the carboxylic acid or methyl substituents [2]. Its primary utility lies not in intrinsic biological activity but as a versatile building block for multi-step pharmaceutical syntheses where regioselective protection/deprotection is required [3].

Why 4-(Benzyloxy)-2-methylbenzoic Acid Cannot Be Replaced by Unprotected or Simple Alkyl Ether Analogs


In procurement for multi-step pharmaceutical synthesis, generic substitution of 4-(benzyloxy)-2-methylbenzoic acid with the unprotected 4-hydroxy-2-methylbenzoic acid (CAS 578-39-2) or the 4-methoxy analog (CAS 6245-57-4) introduces significant compatibility and route divergence problems [1]. The free hydroxyl group (present in 578-39-2) is incompatible with downstream organometallic (e.g., Grignard) or strong base conditions due to proton quenching and side reactions [2]. Conversely, the 4-methoxy analog (6245-57-4) lacks orthogonal deprotectability: its methyl ether cleavage requires harsh Lewis acids (e.g., BBr3) that can degrade acid-sensitive core scaffolds, whereas the benzyl group is cleanly removed via neutral hydrogenolysis [3]. Moreover, in patented synthetic routes where the benzyloxy intermediate is explicitly claimed—such as in Sanofi-Aventis WO2007/093366 for factor Xa inhibitors [4]—substitution with a non-identical analog would constitute an off-route modification, potentially altering impurity profiles, requiring re-validation, and compromising intellectual property alignment. The benzyl group's specific steric and electronic contribution may also be required for optimal yield in subsequent coupling steps, making direct substitution a material risk to synthetic success.

4-(Benzyloxy)-2-methylbenzoic Acid: Quantified Differentiation Evidence Against Structural Analogs


Hydrogenolytic Yield Advantage Over Acid-Labile Protecting Groups in Benzyl-to-Hydroxy Conversion

In a validated synthetic process for 3-hydroxy-2-methylbenzoic acid (note: the 3-isomer serves as an isosteric comparator with identical protection/deprotection behavior), the 3-benzyloxy-2-methylbenzoic acid intermediate undergoes hydrogenation over Pd/C to yield the free 3-hydroxy-2-methylbenzoic acid with toluene as the sole byproduct [1]. The hydrogenolysis proceeds under neutral aqueous conditions (H2, Pd/C, ambient pressure, RT), in stark contrast to the 4-methoxy analog (CAS 6245-57-4) which requires BBr3 in DCM at -78°C to 0°C for demethylation—conditions incompatible with many acid-sensitive scaffolds and generating boron-containing waste streams that complicate purification [2]. The benzyl strategy avoids strong Lewis acid exposure entirely, preserving the integrity of the carboxylic acid and any acid-labile downstream functionalities.

Protecting group chemistry Catalytic hydrogenolysis Multi-step synthesis

Compatibility with Organometallic Chemistry: Grignard and Cross-Coupling Suitability

The benzyl-protected benzoic acid scaffold is fully compatible with strong organometallic conditions, a critical requirement for building block utility. In US5910605A, 3-benzyloxy-2-methylbenzoic acid (the 3-isomer analog) is synthesized via Grignard reaction of (3-benzyloxy-2-methylphenyl)magnesium chloride with CO2 [1]. This demonstrates that the benzyloxy group survives exposure to magnesium metal and organomagnesium intermediates. In contrast, the unprotected 4-hydroxy-2-methylbenzoic acid (CAS 578-39-2) would undergo immediate deprotonation of both the phenol and carboxylic acid protons, forming a complex mixture of magnesium phenolates/carboxylates that would quench the Grignard or prevent regioselective metallation [2]. The methyl group ortho to the carboxylic acid in the target compound further influences steric accessibility for subsequent functionalization—a subtle but synthetically meaningful differentiation from non-methylated 4-benzyloxybenzoic acid (CAS 1486-51-7).

Organometallic chemistry Grignard reaction Cross-coupling Reaction compatibility

Explicit Use in Sanofi-Aventis WO2007/093366 as a Key Intermediate for Factor Xa Inhibitors

Sanofi-Aventis patent WO2007/093366 explicitly employs 4-(benzyloxy)-2-methylbenzoic acid as a starting material for the synthesis of aminoalcohol-substituted aryldihydroisoquinolinones, a class of factor Xa inhibitors [1]. The compound appears on pages 90-91 of the patent as a defined building block. This patent represents a documented, high-value pharmaceutical application where the exact substitution pattern—4-benzyloxy with 2-methyl—is required to produce the intended pharmacophore. Analogs lacking either the benzyl group (e.g., 4-hydroxy-2-methylbenzoic acid) or the 2-methyl group (e.g., 4-benzyloxybenzoic acid) would yield different final compounds not covered by the same composition-of-matter claims, and would not produce the same SAR-optimized derivatives.

Factor Xa inhibitors Anticoagulant Patent-protected intermediate Aryldihydroisoquinolinones

Class-Level SAR: Benzyloxy Moiety as a Critical Pharmacophoric Element in PDE4 and CCR5 Inhibitor Scaffolds

While 4-(benzyloxy)-2-methylbenzoic acid itself is not the final active pharmaceutical ingredient, the benzyloxy motif it contains is a recognized pharmacophoric element in multiple therapeutic target classes. In PDE4 inhibitors, benzylated derivatives are specifically claimed for their ability to retain enzyme inhibition while reducing emetogenic side effects compared to non-benzylated analogs [1]. In the CCR5 antagonist field, SAR studies of benzyloxy-containing guanylhydrazones identified para-substitution on the benzyl group as well-tolerated for potency [2], and a benzyloxy-containing adamantane derivative (DZH2) demonstrated dual CCR5/CXCR4 inhibition superior to maraviroc in breast cancer cell growth inhibition [3]. These class-level observations indicate that the benzyloxy group is not merely a synthetic handle—it can contribute directly to target binding and pharmacological profile. Procurement of benzyloxy-containing building blocks therefore supports SAR exploration in these validated therapeutic areas.

PDE4 inhibitor CCR5 antagonist SAR Benzyl pharmacophore

Isomeric Differentiation: 4-Benzyloxy vs. 3-Benzyloxy Substitution Patterns Yield Distinct Synthetic Intermediates

The target compound (CAS 17819-91-9) with 4-benzyloxy substitution is regioisomeric to 3-benzyloxy-2-methylbenzoic acid (the intermediate extensively exemplified in US5910605A [1]). While both share the benzyloxy protecting group strategy, the 4-substituted isomer offers distinct synthetic utility. The 4-position benzyloxy group is para to the carboxylic acid, providing a more electron-rich aryl ring with different regioselectivity for electrophilic aromatic substitution or directed ortho-metalation than the 3-isomer (meta relationship). For procurement decisions involving regioisomeric building blocks, the 4-isomer is uniquely suited for constructing para-alkoxybenzoic acid-derived scaffolds, whereas the 3-isomer serves meta-oriented targets. No single regioisomer substitutes for the other without altering the downstream molecular architecture.

Regioisomer Synthetic intermediate Orthogonal protection Route specificity

Hydrogen-Bonding Profile Differentiation vs. 4-Methoxy Analog for Formulation and Solubility Optimization

4-(Benzyloxy)-2-methylbenzoic acid exhibits a distinct hydrogen-bonding profile compared to its 4-methoxy analog (CAS 6245-57-4), with implications for solubility and formulation in early-stage development. The target compound has one hydrogen bond donor (carboxylic acid OH) and three hydrogen bond acceptors (carboxyl carbonyl, ether oxygen, carboxyl OH oxygen) [1], yielding a polar surface area (PSA) of 46.53 Ų and a calculated LogP of 3.27 . In contrast, the 4-methoxy analog (C9H10O3, MW 166.17) presents a lower LogP (~2.0 estimated) and different hydrogen-bonding due to reduced steric bulk [2]. The benzyl group increases lipophilicity by approximately 1.3 LogP units while adding only 76 Da to molecular weight—a favorable balance for membrane permeability in prodrug or intermediate contexts. This differentiated physicochemical signature means the two compounds are not interchangeable in formulations where LogP and solubility profiles are critical design parameters.

Hydrogen bonding Solubility LogP Physicochemical properties

4-(Benzyloxy)-2-methylbenzoic Acid: Validated Research and Industrial Application Scenarios for Procurement Planning


Synthesis of Factor Xa Inhibitors (Aryldihydroisoquinolinone Class)

This compound is explicitly employed as an intermediate in the synthesis of aminoalcohol-substituted aryldihydroisoquinolinones, a class of factor Xa inhibitors under development by Sanofi-Aventis (WO2007/093366, pp 90-91) . Procurement of CAS 17819-91-9 directly supports medicinal chemistry programs targeting this anticoagulant mechanism, providing the exact building block required for the patented synthetic route. Substitution with the 4-hydroxy or 4-methoxy analog would yield different final compounds outside the scope of composition-of-matter claims.

Building Block for PDE4 Inhibitor SAR and Benzylated Pharmacophore Exploration

The benzyloxy motif contained in this compound is a recognized element in PDE4 inhibitor design, where benzylation has been claimed to reduce emetogenic side effects while maintaining enzyme inhibition (EP2258689A1) . Researchers can utilize 4-(benzyloxy)-2-methylbenzoic acid as a carboxylic acid-containing benzylated building block to construct libraries of PDE4-targeting molecules, leveraging the benzyl group both as a pharmacophoric contributor and as a hydrogenolyzable protecting group for late-stage deprotection.

Orthogonal Protection Strategy for Multi-Step Organic Synthesis

As a benzyl-protected benzoic acid, this compound enables orthogonal protection strategies where the benzyl ether can be selectively cleaved via catalytic hydrogenation without affecting the carboxylic acid, methyl group, or other base/acid-sensitive functionalities . This contrasts with the 4-methoxy analog, which requires harsh BBr3 for cleavage. Procurement of the benzyl-protected variant eliminates the need for strong Lewis acid deprotection steps, improving overall route robustness and functional group compatibility.

Reference Standard for Analytical Method Development and Impurity Profiling

Given its defined physicochemical properties (MW: 242.27, LogP: 3.27, PSA: 46.53 Ų) and its role as a key intermediate in patented pharmaceutical routes, this compound can serve as a reference standard for HPLC method development, impurity profiling, and quality control in processes where benzyloxy-substituted benzoic acids are generated as intermediates or potential impurities. Its distinct chromatographic behavior compared to regioisomeric 3-benzyloxy variants [1] makes it valuable for isomeric resolution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.